4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine
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Overview
Description
4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a tetrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with tetrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as lithium hydride (LiH) and a polar aprotic solvent like N,N-dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antibacterial and enzyme inhibitory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: These compounds share the benzodioxin ring and exhibit similar biological activities.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound also contains the benzodioxin ring and is used in different chemical and biological applications.
Uniqueness
4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylmethyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S/c16-14-7-10(3-4-17-14)9-24-15-18-19-20-21(15)11-1-2-12-13(8-11)23-6-5-22-12/h1-4,7-8H,5-6,9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSVFPCFJXYDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NN=N3)SCC4=CC(=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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